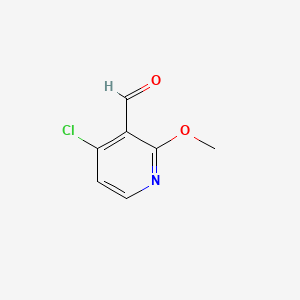

4-Chloro-2-methoxypyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZPPOFSODEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696118 | |

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008451-58-8 | |

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This document provides an in-depth technical overview of 4-Chloro-2-methoxypyridine-3-carbaldehyde, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will explore its core chemical properties, reactivity, synthetic utility, and best practices for its handling and application, moving beyond a simple datasheet to offer field-proven insights into its strategic use.

Core Compound Profile: Physicochemical and Spectroscopic Data

This compound is a highly functionalized pyridine derivative. The specific arrangement of an aldehyde, a chloro group, and a methoxy group on the pyridine scaffold makes it a synthetically valuable intermediate.[1] Its utility is particularly noted in the construction of complex molecules, where it is classified as a "Protein Degrader Building Block," indicating its relevance in cutting-edge therapeutic design.[2]

Key Identifiers and Properties

All quantitative data are summarized in the table below for ease of reference. Purity levels are typically offered at 95% or higher, suitable for most synthetic applications.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 1008451-58-8 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][5] |

| Molecular Weight | 171.58 g/mol | [3] |

| Synonyms | 4-Chloro-2-Methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | [3][5] |

| Typical Purity | ≥95% - 98% | [2][3][4] |

| Physical Form | Solid | |

| Appearance | Light yellow solid (inferred from analogues) | [1] |

| Melting Point | 78-81 °C (for the related 6-chloro isomer) |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

-

¹H NMR: The most characteristic signal will be the aldehyde proton, appearing as a singlet significantly downfield, expected around δ 9.9-10.2 ppm. The two aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the δ 190-195 ppm range.[6][7] Carbons attached to the electronegative oxygen and chlorine atoms, along with the other aromatic carbons, will resonate in the δ 110-165 ppm region. The methoxy carbon will appear upfield, typically around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent between 1680-1710 cm⁻¹. C-H stretching from the aldehyde group may be visible as a pair of weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region, while the C-O-C stretch of the methoxy group will show a strong band around 1250 cm⁻¹.

Reactivity and Strategic Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. This trifecta of reactivity makes it an indispensable tool for creating structural diversity in drug discovery programs.[1]

The Aldehyde: A Gateway to Diverse Functionalities

The aldehyde group is a versatile handle for a wide array of classical transformations, including:

-

Reductive Amination: A cornerstone of medicinal chemistry for introducing amine-containing side chains.

-

Nucleophilic Additions: Reaction with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

-

Oxidation: Conversion to the corresponding carboxylic acid, providing another key functional handle.

-

Reduction: Transformation to a primary alcohol.

The Aryl Chloride: A Handle for C-C and C-N Bond Formation

The chlorine atom at the 4-position is a reliable site for metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have made their use routine and advantageous due to the lower cost and greater availability of chlorinated starting materials. Key applications include:

-

Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing many pharmaceutical cores.

-

Sonogashira Coupling: For the installation of alkyne moieties, though this may require more forcing conditions than with heavier halides.[1]

The Substituted Pyridine Core

The pyridine ring itself, substituted with an electron-donating methoxy group and two electron-withdrawing groups (chloro and aldehyde), possesses a unique electronic profile that influences its reactivity and its properties as a pharmacophore. The presence of heteroatoms is known to improve physicochemical properties like solubility, a critical aspect of drug design.[8]

Caption: Key synthetic transformations of this compound.

Exemplar Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and effective strategy for producing substituted pyridine carbaldehydes involves a Vilsmeier-Haack type formylation reaction. This approach is chosen for its reliability and use of common laboratory reagents.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of a 4-chloro-2-methoxypyridine precursor. The causality behind this choice is the high regioselectivity often observed in Vilsmeier-Haack reactions on electron-rich aromatic systems, where the methoxy group acts as an activating and ortho-directing group.

Step-by-Step Methodology:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes until the Vilsmeier reagent (a crystalline solid or thick slurry) forms.

-

-

Formylation Reaction:

-

Dissolve the starting material, 4-chloro-2-methoxypyridine (1.0 equiv.), in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add the solution of the pyridine precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt and neutralizes excess reagents.

-

Basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

Caption: Workflow for the synthesis and purification of the target compound.

Safety, Handling, and Storage

| Hazard Class (Predicted) | Precautionary Statement | Source(s) for Analogue |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [11] |

| Skin Corrosion/Irritation | Causes skin irritation. | [11][12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [11][12] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | [11][12] |

Recommended Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13][15]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its strategically placed functional groups offer orthogonal reactivity, enabling the efficient construction of complex molecular architectures. For researchers and scientists in drug discovery, its role as an intermediate for sophisticated scaffolds, including protein degraders, makes it a compound of significant interest. Adherence to the synthetic strategies and safety protocols outlined in this guide will empower researchers to effectively and safely leverage its full chemical potential.

References

-

This compound, min 98%, 1 gram. biosolve-chemicals.com. [Link]

-

4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8. buyersguidechem.com. [Link]

-

SAFETY DATA SHEET. sangon.com. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem. [Link]

-

The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. acalbiochem.com. [Link]

-

6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. PubChem. [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510. PubChem. [Link]

-

4-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 14046674. PubChem. [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. [Link]

-

Application of multicomponent reactions to antimalarial drug discovery. Part 3. ScienceDirect. [Link]

-

Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. researchgate.net. [Link]

- Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.

- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1008451-58-8 CAS|4-氯-2-甲氧基吡啶-3-甲醛|生产厂家|价格信息 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8 [buyersguidechem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions. 4-Chloro-2-methoxypyridine-3-carbaldehyde is a key trifunctionalized pyridine derivative that has emerged as a valuable intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of an aldehyde, a chloro group, and a methoxy group on the pyridine core provides a versatile platform for a variety of chemical transformations.

This guide provides an in-depth analysis of this compound, covering its chemical properties, plausible synthetic routes, reactivity, and applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs. The discussion emphasizes the causality behind its reactivity and its strategic utility in constructing novel chemical entities, particularly within the context of protein degrader building blocks.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the foundation for its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1008451-58-8 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Chloro-2-methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | [2] |

| Appearance | Typically a solid | [4] (similar compound) |

| Purity | Commercially available at ≥98% | [1][2] |

Synthetic Pathways: A Mechanistic Approach

While specific proprietary syntheses may vary, a plausible and efficient route to this compound can be conceptualized based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. One such logical approach is the Vilsmeier-Haack formylation of a suitable 4-chloro-2-methoxypyridine precursor. This reaction is a powerful method for introducing an aldehyde group onto an electron-rich aromatic or heterocyclic ring.

The causality behind this choice lies in the activating effect of the methoxy group. The oxygen's lone pair of electrons increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

-

Selective Methoxylation: 2,4-Dichloropyridine is treated with one equivalent of sodium methoxide. The C2 position is generally more activated towards nucleophilic substitution than the C4 position, allowing for selective replacement of the C2 chlorine to yield 4-chloro-2-methoxypyridine.

-

Vilsmeier-Haack Formylation: The resulting 4-chloro-2-methoxypyridine is subjected to Vilsmeier-Haack conditions. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The electron-donating methoxy group at the C2 position directs the electrophilic Vilsmeier reagent to the adjacent C3 position, leading to the formation of an iminium salt intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the final product, this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this molecule stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups creates a unique electronic landscape on the pyridine ring.

Caption: Reactivity map of this compound.

-

The Aldehyde Group: As a primary site for molecular elaboration, the aldehyde is amenable to a wide array of transformations including nucleophilic additions, Wittig reactions, reductions to an alcohol, oxidations to a carboxylic acid, and reductive aminations to form substituted amines. This allows for the introduction of diverse side chains and functional groups.

-

The Chloro Group: The chlorine atom at the C4 position is a key handle for transition-metal-catalyzed cross-coupling reactions.[5] This enables the formation of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for linking the pyridine core to other aromatic or aliphatic fragments.[5] The presence of chlorine is a well-established strategy in drug design to modulate potency and metabolic stability.[6][7]

-

The Methoxy Group: The methoxy group not only activates the ring for certain reactions but can also be a point of modification. It can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.

Application in Drug Discovery: A Core Building Block

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues.[1] Its multifunctional nature allows for the systematic and modular construction of compound libraries for screening and lead optimization.

Generalized Workflow: Suzuki Cross-Coupling

The following protocol illustrates a typical application of this building block in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the C4 position. This is a foundational step in building molecular complexity.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

This workflow provides a self-validating system. The monitoring step ensures the reaction proceeds to completion, the workup effectively removes inorganic salts and water-soluble impurities, and the final purification and analysis confirm the identity and purity of the desired product.

Expected Spectroscopic Data

While experimental data should always be acquired for confirmation, the expected spectroscopic signatures can be predicted based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (~10 ppm).- Two doublets in the aromatic region for the pyridine ring protons (~7-8.5 ppm).- A singlet for the methoxy protons (~4 ppm). |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190 ppm).- Signals in the aromatic region for the pyridine ring carbons (~110-165 ppm).- A signal for the methoxy carbon (~55 ppm). |

| IR Spectroscopy | - A strong C=O stretch for the aldehyde (~1700 cm⁻¹).- C-H stretches for the aromatic ring and methoxy group (~2800-3100 cm⁻¹).- C-O and C-Cl stretches in the fingerprint region. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z ≈ 171 and an M+2 peak with ~1/3 the intensity due to the ³⁷Cl isotope. |

These predictions are based on standard chemical shift and vibrational frequency ranges for the respective functional groups.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for molecular diversification. The orthogonal reactivity of its aldehyde, chloro, and methoxy functionalities provides medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Its demonstrated relevance in building blocks for protein degraders underscores its importance in contemporary drug discovery programs aimed at developing next-generation therapeutics.[1] A thorough understanding of its synthesis, reactivity, and potential applications is essential for any researcher aiming to construct complex molecular architectures with therapeutic potential.

References

-

4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8 . BuyersGuideChem. Available at: [Link]

-

The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis . Autech Industry Co., Limited. Available at: [Link]

-

4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 . PubChem. Available at: [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . National Center for Biotechnology Information. Available at: [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes . MDPI. Available at: [Link]

-

Application of multicomponent reactions to antimalarial drug discovery. Part 3 . ScienceDirect. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1008451-58-8 CAS|4-氯-2-甲氧基吡啶-3-甲醛|生产厂家|价格信息 [m.chemicalbook.com]

- 3. 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8 [buyersguidechem.com]

- 4. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. drughunter.com [drughunter.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-methoxypyridine-3-carbaldehyde molecular structure

An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Structure, Synthesis, and Applications

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive aldehyde, a versatile chloro group, and an electron-donating methoxy group on a pyridine scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its molecular structure, validated methods for its synthesis and characterization, and a discussion of its reactivity and applications, particularly within the field of drug discovery. The protocols and data presented herein are synthesized from established chemical principles and serve as a practical resource for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine, a class of aromatic heterocycles widely incorporated into bioactive molecules due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[3][4] The specific substitution pattern of this molecule dictates its chemical behavior. The electron-withdrawing nature of the carbaldehyde and chloro substituents, combined with the electron-donating methoxy group, creates a unique electronic profile that influences the reactivity of the pyridine ring and each functional group.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1008451-58-8 | [5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [5][6] |

| Molecular Weight | 171.58 g/mol | [5][6] |

| Appearance | Solid (Typical) | [1] |

| Synonyms | 4-Chloro-2-methoxynicotinaldehyde | [6] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];

// Substituent atoms O_methoxy [label="O", pos="2.4,0!"]; C_methoxy [label="CH₃", pos="3.6,0.7!"]; C_aldehyde [label="C", pos="2.4,2.8!"]; H_aldehyde [label="H", pos="2.4,4.0!"]; O_aldehyde [label="O", pos="3.6,2.8!"]; Cl [label="Cl", pos="0,4.2!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Substituent bonds C2 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C3 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [style=double, label=""]; C4 -- Cl [label=""];

start [label="2-Methoxy-4-pyridone\n(Precursor)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; step1 [label="Chlorination\n(e.g., POCl₃)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="4-Chloro-2-methoxypyridine", fillcolor="#FFFFFF"]; step2 [label="Vilsmeier-Haack Formylation\n(POCl₃, DMF)", shape=ellipse, fillcolor="#FBBC05"]; product [label="this compound", fillcolor="#CEEAD6", fontcolor="#0D652D"]; workup [label="Aqueous Workup\n& Purification", shape=diamond, fillcolor="#F8F9FA"]; start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> workup; workup -> product;

Caption: Generalized synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol is a representative method based on established chemical transformations for pyridine derivatives. [7][8][9]

-

Chlorination of 2-Methoxy-4-pyridone:

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert pyridones to chloropyridines.

-

Procedure:

-

To a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 2-methoxy-4-pyridone (1.0 equiv) in phosphorus oxychloride (5-10 equiv).

-

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxypyridine.

-

-

-

Vilsmeier-Haack Formylation:

-

Rationale: The Vilsmeier reagent, generated in situ from POCl₃ and Dimethylformamide (DMF), is an electrophile that attacks the electron-rich C3 position of the 4-chloro-2-methoxypyridine intermediate.

-

Procedure:

-

In a separate flask under an inert atmosphere, cool DMF (3.0 equiv) to 0 °C.

-

Add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-chloro-2-methoxypyridine (1.0 equiv) in a suitable solvent (e.g., Dichloromethane) to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-8 hours, monitoring by TLC.

-

Cool the mixture and quench by pouring it into a beaker of ice water.

-

Neutralize with an aqueous base (e.g., NaOH) and extract with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel to afford pure this compound.

-

-

Spectroscopic Characterization and Structural Elucidation

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the molecular structure. [10][11]

Caption: Standard workflow for spectroscopic characterization of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the number and electronic environment of hydrogen atoms.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 10.2 - 10.4 | Singlet (s) | 1H | Deshielded proton adjacent to the carbonyl oxygen. [12][13] |

| Pyridine H-5 | 8.2 - 8.4 | Doublet (d) | 1H | Aromatic proton adjacent to the ring nitrogen. |

| Pyridine H-6 | 7.0 - 7.2 | Doublet (d) | 1H | Aromatic proton coupled to H-5. |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H | Protons on the methyl group attached to oxygen. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 188 - 192 | Carbonyl carbon, highly deshielded. [12] |

| Pyridine C-2 (-OCH₃) | 160 - 165 | Aromatic carbon attached to the electronegative oxygen. |

| Pyridine C-4 (-Cl) | 150 - 155 | Aromatic carbon attached to the electronegative chlorine. |

| Pyridine C-5 | 140 - 145 | Aromatic CH carbon. |

| Pyridine C-3 (-CHO) | 120 - 125 | Aromatic carbon bearing the aldehyde group. |

| Pyridine C-6 | 110 - 115 | Aromatic CH carbon. |

| Methoxy (-OCH₃) | 54 - 58 | Methyl carbon attached to oxygen. [12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Approx. Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3050 - 3150 | Stretch |

| C-H (Aldehyde) | 2820 - 2880, 2720 - 2780 | Stretch (Fermi doublet) |

| C=O (Aldehyde) | 1690 - 1715 | Stretch [14] |

| C=N, C=C (Pyridine Ring) | 1550 - 1610 | Stretch |

| C-O (Methoxy) | 1240 - 1280 | Asymmetric Stretch |

| C-Cl | 700 - 800 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the most critical diagnostic feature is the isotopic signature of chlorine.

-

Molecular Ion (M⁺): An intense peak should be observed at m/z ≈ 171.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak will be present at m/z ≈ 173 with an intensity that is approximately one-third (32.5%) of the M⁺ peak, confirming the presence of a single chlorine atom. [12]

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it an ideal scaffold for building molecular diversity in drug discovery programs. [1]

Caption: Key reactive sites and potential transformations of the title compound.

-

The Aldehyde Group: This is a versatile handle for chain extension and the introduction of new functionalities. It readily undergoes reductive amination to form substituted amines, Wittig reactions to form alkenes, and various condensation reactions to build larger heterocyclic systems.

-

The Chloro Group: The chlorine atom at the C4 position is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings can be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry for rapidly assembling libraries of drug candidates. [1][15]* The Methoxy Group: While less reactive, the methoxy group plays a crucial role in modulating the electronic properties of the ring. [16]It can also be cleaved under harsh conditions (e.g., with Lewis acids like BBr₃) to reveal a hydroxyl group, providing another point for diversification.

This compound and its iodo-analogue serve as key intermediates in the synthesis of inhibitors for targets like insulin-like growth factor 1-receptor (IGF-1R), which are explored for their anti-tumor potential. [1]Furthermore, it is listed as a building block for protein degraders, a cutting-edge modality in drug discovery. [5]

Conclusion

This compound is a synthetically valuable building block with a well-defined molecular structure and predictable chemical reactivity. Its strategic combination of functional groups allows for sequential, selective modifications, making it an important tool for medicinal chemists and researchers in organic synthesis. The analytical data and synthetic strategies outlined in this guide provide a solid foundation for its effective use in the laboratory, facilitating the development of novel compounds with potential therapeutic applications.

References

-

National Center for Biotechnology Information. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. PubChem. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Taylor & Francis Online. Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Available from: [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

-

Dalton Transactions (RSC Publishing). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Available from: [Link]

-

CrystEngComm (RSC Publishing). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Available from: [Link]

-

Struchem. This compound, min 98%, 1 gram. Available from: [Link]

-

PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]

-

ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available from: [Link]

-

Autechaux. The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChem. 4-Chloro-2-methoxypyridine. Available from: [Link]

-

ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Available from: [Link]

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available from: [Link]

-

ScienceDirect. Application of multicomponent reactions to antimalarial drug discovery. Part 3. Available from: [Link]

-

NIST WebBook. 4-Pyridinecarboxaldehyde. Available from: [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

PubChem. 4-Chloropyridine-3-carbaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. 1008451-58-8 CAS|4-氯-2-甲氧基吡啶-3-甲醛|生产厂家|价格信息 [m.chemicalbook.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

Introduction: The Strategic Importance of a Functionalized Pyridine Core

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and process development.[1] Its strategic arrangement of a nucleophilic substitution site (C4-Cl), an electron-donating group (C2-OCH₃), and a versatile aldehyde handle (C3-CHO) makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, experimental considerations, and practical methodologies for its preparation. Its structural analogues, such as 4-Iodo-2-methoxypyridine-3-carboxaldehyde, are noted for their role as intermediates in the synthesis of potential anti-tumor agents, highlighting the importance of this scaffold in drug discovery.[2]

Strategic Analysis: Pathways to Formylation

The synthesis of this compound primarily revolves around the introduction of a formyl group onto a pre-existing 4-chloro-2-methoxypyridine scaffold. Two principal strategies dominate this transformation: electrophilic aromatic substitution via the Vilsmeier-Haack reaction and directed ortho-metalation followed by electrophilic quench. Each approach offers distinct advantages and presents unique experimental challenges.

Pathway I: The Vilsmeier-Haack Reaction - A Robust Approach to Formylation

The Vilsmeier-Haack reaction is a widely employed and industrially scalable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[5][6][7]

Mechanistic Rationale

The efficacy of this pathway hinges on the electronic nature of the 4-chloro-2-methoxypyridine substrate. The 2-methoxy group is a strong electron-donating group, activating the pyridine ring towards electrophilic attack. It directs substitution to the ortho (C3) and para (C5) positions. In this case, the C3 position is sterically accessible and electronically favored, making it the primary site of formylation.

The mechanism proceeds in three key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt, the active formylating agent.[3][7]

-

Electrophilic Attack: The electron-rich pyridine ring attacks the Vilsmeier reagent, leading to the formation of a cationic iminium intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product.[3][6]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Synthesis

A representative laboratory-scale procedure.

-

Reagent Preparation: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium hydroxide until the pH is approximately 7-8.[5]

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the title compound.

Pathway II: Directed Ortho-Metalation - A Precision Approach

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[8] This strategy relies on a directing group to position a strong organolithium base, which deprotonates the adjacent ortho position. The resulting aryllithium intermediate is then trapped with an electrophile.

Mechanistic Rationale

In the context of 4-chloro-2-methoxypyridine, the 2-methoxy group serves as an excellent directing group for lithiation.[9] Its ability to coordinate with the lithium cation of the base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)) lowers the activation energy for deprotonation at the C3 position.

The key steps are:

-

Directed Deprotonation: At low temperatures (typically -78°C), a strong lithium base like LDA selectively removes the proton at the C3 position, forming a stabilized 3-lithiated pyridine species.

-

Electrophilic Quench: The highly nucleophilic organolithium intermediate reacts readily with an electrophilic formylating agent, such as DMF.[8][10]

-

Hydrolysis: Aqueous workup hydrolyzes the resulting tetrahedral intermediate to liberate the aldehyde.

This method offers high regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Caption: Directed ortho-metalation and formylation workflow.

Experimental Protocol: Ortho-Metalation Synthesis

A representative laboratory-scale procedure.

-

Setup: Assemble a flame-dried, three-necked flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

-

Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78°C using a dry ice/acetone bath. Add 4-chloro-2-methoxypyridine (1.0 equiv.) via syringe.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the solution. Continue stirring at -78°C for another hour.

-

Quench and Workup: Slowly warm the reaction to 0°C and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

Comparative Analysis of Synthetic Pathways

The choice between the Vilsmeier-Haack and directed ortho-metalation pathways depends on factors such as scale, available equipment, and reagent sensitivity.

| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Metalation |

| Reagents | POCl₃, DMF | n-BuLi or LDA, DMF |

| Conditions | 0°C to 80°C; not strictly anhydrous | -78°C; strictly anhydrous |

| Scalability | Excellent; well-suited for large-scale production | More challenging to scale due to cryogenic needs |

| Sensitivity | Tolerant to minor moisture | Highly sensitive to moisture and air |

| Key Advantage | Operational simplicity and robustness | High and predictable regioselectivity |

| Key Disadvantage | Use of corrosive POCl₃ | Requires specialized equipment for low temperatures |

Conclusion

The synthesis of this compound is most reliably achieved through two primary methods: Vilsmeier-Haack formylation and directed ortho-metalation. The Vilsmeier-Haack reaction stands out as the more practical and scalable approach for industrial applications due to its operational simplicity and less stringent reaction conditions.[3][5][7] In contrast, directed ortho-metalation offers a precise, albeit more demanding, alternative that is highly effective on a laboratory scale, showcasing the power of modern organometallic techniques for regioselective synthesis.[8][9][10] A thorough understanding of both pathways provides researchers and drug development professionals with the flexibility to select the optimal synthetic route based on their specific objectives and resources.

References

- Vertex AI Search. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook. Retrieved January 16, 2026.

- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved January 16, 2026.

- ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Retrieved January 16, 2026.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026.

-

Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with -. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved January 16, 2026.

- MDPI. (n.d.).

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved January 16, 2026.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 16, 2026, from [Link]

- HETEROCYCLES. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved January 16, 2026.

- HETEROCYCLES. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011. Retrieved January 16, 2026.

- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine. Retrieved January 16, 2026.

- Thieme. (n.d.). A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Retrieved January 16, 2026.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 16, 2026.

- Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved January 16, 2026.

- MDPI. (n.d.). New Dual Inhibitors of SARS-CoV-2 Based on Metal Complexes with Schiff-Base 4-Chloro-3-Methyl Phenyl Hydrazine: Synthesis, DFT, Antibacterial Properties and Molecular Docking Studies. Retrieved January 16, 2026.

-

Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved January 16, 2026, from [Link]

- ResearchGate. (n.d.). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Retrieved January 16, 2026.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Introduction

4-Chloro-2-methoxypyridine-3-carbaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a methoxy moiety that modulates electronic properties, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for researchers and scientists.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on three principal and logically sound synthetic approaches:

-

Vilsmeier-Haack Formylation: A classic and reliable method for the introduction of a formyl group onto an electron-rich heterocyclic ring.

-

Selective Nucleophilic Aromatic Substitution (SNAr): A convergent approach that builds the target molecule from a pre-functionalized dichloropyridine precursor.

-

Directed ortho-Metalation (DoM): A powerful technique for regioselective functionalization, leveraging the directing capabilities of the methoxy group.

The logical flow of these synthetic strategies is depicted below:

Caption: Primary synthetic routes to this compound.

Route 1: Vilsmeier-Haack Formylation of 4-Chloro-2-methoxypyridine

This approach is predicated on the electrophilic substitution of a formyl group onto the 4-chloro-2-methoxypyridine scaffold. The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Causality and Mechanistic Insights

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][3] This reagent is a moderately strong electrophile that can attack electron-rich positions on aromatic rings.[4]

In the context of 4-chloro-2-methoxypyridine, the methoxy group at the C2 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. The directing effect of the methoxy group, along with the deactivating inductive effect of the chloro group at C4, strongly favors electrophilic attack at the C3 position.

The overall workflow for this synthetic route is as follows:

Caption: Workflow for Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Chloro-2-methoxypyridine | 143.57 | 10.0 | 1.44 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 15.0 | 1.37 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 50.0 | 3.8 mL |

| Dichloromethane (DCM) | - | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (3.8 mL, 50.0 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

In a separate flask, dissolve 4-chloro-2-methoxypyridine (1.44 g, 10.0 mmol) in dichloromethane (20 mL).

-

Add the solution of 4-chloro-2-methoxypyridine to the Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice (approx. 50 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Route 2: Selective Nucleophilic Aromatic Substitution (SNAr)

This convergent route utilizes the commercially available 2,4-dichloropyridine-3-carbaldehyde as the starting material.[][6][7][8][9][10] The synthesis hinges on the selective substitution of the C2-chloro substituent with a methoxy group.

Causality and Mechanistic Insights

Nucleophilic aromatic substitution on dihalopyridines is a well-established transformation. The reactivity of the chloro groups is influenced by their position relative to the nitrogen atom and other electron-withdrawing substituents. In 2,4-dichloropyridine-3-carbaldehyde, the chloro group at the 2-position is generally more activated towards nucleophilic attack than the one at the 4-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C2. The presence of the electron-withdrawing carbaldehyde group at C3 further enhances the electrophilicity of the adjacent C2 and C4 positions, but the effect is more pronounced at the C2 position.

Caption: Simplified mechanism of selective SNAr.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,4-Dichloropyridine-3-carbaldehyde | 176.00 | 10.0 | 1.76 g |

| Sodium Methoxide (30% solution in Methanol) | 54.02 | 12.0 | 2.16 g |

| Methanol | - | - | 30 mL |

| Water | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carbaldehyde (1.76 g, 10.0 mmol) in methanol (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the sodium methoxide solution (2.16 g of 30% solution, 12.0 mmol) dropwise to the reaction mixture.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully add water (20 mL) to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Route 3: Directed ortho-Metalation (DoM)

This elegant strategy leverages the ability of a heteroatom-containing substituent, in this case, the methoxy group, to direct deprotonation to its adjacent (ortho) position.[11][12][13][14] This allows for the precise introduction of the formyl group at the C3 position.

Causality and Mechanistic Insights

The methoxy group on the 4-chloro-2-methoxypyridine ring acts as a Directed Metalation Group (DMG).[13][14] When a strong organolithium base, such as n-butyllithium (n-BuLi), is introduced, the lithium cation coordinates to the Lewis basic oxygen of the methoxy group. This brings the butyl anion into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. The resulting aryllithium species is then quenched with an electrophile, in this case, DMF, to install the aldehyde functionality.[15][16]

This method offers excellent regiocontrol, which is often a challenge in pyridine chemistry. The choice of base and reaction temperature is critical to avoid side reactions, such as halogen-metal exchange or decomposition.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Chloro-2-methoxypyridine | 143.57 | 10.0 | 1.44 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.16 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |

| Saturated Ammonium Chloride Solution | - | - | As needed |

| Diethyl Ether | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methoxypyridine (1.44 g, 10.0 mmol) and anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol) dropwise, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable synthetic routes. The Vilsmeier-Haack formylation offers a direct approach from 4-chloro-2-methoxypyridine, relying on classic electrophilic aromatic substitution principles. The selective nucleophilic aromatic substitution on 2,4-dichloropyridine-3-carbaldehyde provides a convergent and often high-yielding alternative. Finally, the directed ortho-metalation showcases a modern and highly regioselective method for the functionalization of the pyridine core. The selection of the optimal route will depend on the specific project requirements, including starting material availability, scale, and the desired level of control over the reaction. Each protocol described herein is designed to be a self-validating system, providing researchers with the necessary details to confidently reproduce these important transformations.

References

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- NROChemistry. Vilsmeier-Haack Reaction.

- ChemicalBook. 4-CHLORO-2-METHOXY-PYRIDINE CAS#: 72141-44-7.

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Eureka.

- The Organic Division.

- Baran Lab.

- University of Rochester. Directed (ortho)

- Andrew G Myers Research Group.

- Google Patents. Method for synthesizing 4-chloro-pyridine.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Organic Chemistry Portal.

- Wikipedia.

- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Google Patents.

- HETEROCYCLES. SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES.

- Organic Syntheses. SYNTHESIS OF 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE AND 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE.

- BOC Sciences. CAS 134031-24-6 2,4-Dichloropyridine-3-carboxaldehyde.

- PubChem. 2,4-Dichloropyridine-3-carbaldehyde.

- Sigma-Aldrich. 2,4-Dichloropyridine-3-carboxaldehyde 97%.

- Google Patents.

- Science of Synthesis.

- Santa Cruz Biotechnology. 2,4-Dichloropyridine-3-carboxaldehyde, CAS 134031-24-6.

- Sci-Hub. IMPROVED PROCEDURES FOR PREPARATION OF 4-HYDROXY- AND 2-AMINO-4-METHOXY-2-AMINOPYRIDINES.

- TCI Chemicals.

- ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?.

- Thermo Fisher Scientific. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online.

- Journal of Medicinal Chemistry. (2014). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dihydro-4H-pyridazino[4,5-b]indole-4-carboxamide (MGL-3196)

- Amerigo Scientific. 2,4-Dichloropyridine-3-carboxaldehyde (97%).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. 2,4-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 15053985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. 2,4-Dichloropyridine-3-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. baranlab.org [baranlab.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. Formylation - Common Conditions [commonorganicchemistry.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins, and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, basicity, and capacity for hydrogen bonding make it a "privileged structure" that medicinal chemists frequently employ to optimize the pharmacological profiles of drug candidates.[3][4] Within this class, highly functionalized derivatives such as 4-Chloro-2-methoxypyridine-3-carbaldehyde represent advanced, high-value building blocks. The specific arrangement of a chloro group, a methoxy group, and a carbaldehyde (aldehyde) on the pyridine core provides three distinct points for chemical modification, enabling the rapid generation of diverse molecular architectures. This guide provides an in-depth analysis of this key intermediate for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is also commonly referred to by synonyms such as 4-Chloro-2-methoxynicotinaldehyde or 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde.[5]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1008451-58-8 | [6][7][8] |

| Molecular Formula | C₇H₆ClNO₂ | [6][8] |

| Molecular Weight | 171.58 g/mol | [5][8] |

| Purity | Typically ≥95% - 98% | [6][9] |

| Synonyms | 4-Chloro-2-methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | [5] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of multi-substituted pyridines requires precise control of regioselectivity.[10] While various methods exist, a robust and logical pathway to this compound can be conceptualized starting from a common precursor, 2,4-dichloropyridine. This approach ensures that each functional group is installed in a deliberate and high-yielding manner.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 4-Chloro-2-methoxypyridine

-

Causality: The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the one at the 4-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate more effectively at the ortho (2-) and para (4-) positions, with the 2-position often being kinetically favored. By using a controlled amount of sodium methoxide (NaOMe), we can achieve selective substitution.

-

Protocol:

-

To a solution of sodium methoxide (1.05 equivalents) in dry methanol (MeOH) under an inert nitrogen atmosphere, add 2,4-dichloropyridine (1.0 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Chloro-2-methoxypyridine, which can be purified by column chromatography if necessary.[11]

-

Step 2: Directed Ortho-Metalation and Formylation

-

Causality: The methoxy group at the 2-position is a powerful directing group for ortho-metalation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) will selectively deprotonate the C3 position. The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. This method, a variation of the Vilsmeier-Haack reaction, is highly effective for formylating electron-rich heterocycles.[12]

-

Protocol:

-

Prepare a solution of LDA (1.2 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of 4-Chloro-2-methoxypyridine (1.0 eq.) in dry THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at this temperature to ensure complete metalation.

-

Add dry DMF (1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Section 3: Applications in Modern Drug Discovery

The strategic positioning of three distinct functional groups makes this molecule a highly versatile scaffold for building complex drug candidates. Its applications span several cutting-edge areas of medicinal chemistry.

A Versatile Chemical Intermediate

The aldehyde, chloro, and methoxy groups each provide a handle for distinct and orthogonal chemical transformations, allowing for systematic exploration of the chemical space around the pyridine core.

Caption: Diversification potential of the core scaffold.

-

Protein Degrader Building Block : This compound is explicitly categorized as a building block for protein degraders.[6] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The aldehyde can be used to link to a linker-payload system, while the chloro- and methoxy-pyridine core can serve as a key recognition element for an E3 ligase or a protein of interest.

-

Scaffold for Kinase Inhibitors and GPCR Modulators : The pyridine scaffold is prevalent in kinase inhibitors and other targeted therapies. The chloro group is a prime site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.[13] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). An iodo-analog is used to synthesize IGF-1R inhibitors, highlighting the utility of this substitution pattern.[14]

-

Fragment-Based Drug Discovery (FBDD) : With a molecular weight under 200 g/mol , this molecule is an ideal fragment for FBDD campaigns. Its three functional groups allow for efficient fragment evolution, where initial low-affinity hits can be rapidly optimized into potent leads by growing the molecule from the aldehyde, chloro, or methoxy positions.

-

Importance of the Chloro-Substituent : The presence of chlorine in pharmaceuticals is a well-established strategy to modulate a drug's metabolic stability, lipophilicity, and binding affinity.[15] Over 250 FDA-approved drugs contain chlorine, underscoring its importance.[16] The chloro group on this scaffold not only serves as a synthetic handle but can also be a critical component of the final pharmacophore.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides medicinal chemists with a reliable and versatile platform to construct novel and complex molecules. From targeted protein degraders to kinase inhibitors, the potential applications of this building block are extensive, making it a valuable asset in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1008451-58-8 | this compound. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methoxypyridine. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-2-Methoxynicotinaldehyde suppliers & manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(5-methoxypyridin-3-yl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

-

Autechem. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from [Link]

-

G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pinto, E., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

Sources